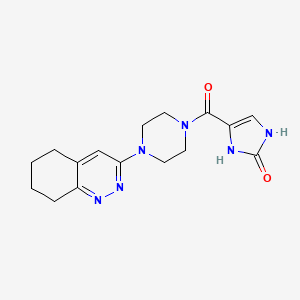
2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride” is a complex organic compound. It likely contains a cyclopentylidene group (a five-membered cyclopentane ring with a double bond), a fluorine atom attached to an ethylamine group (a two-carbon chain with an amine group), and a hydrochloride group (a hydrogen atom bonded to a chlorine atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentylidene group would form a five-membered ring, the fluoro-ethylamine group would likely be a linear chain extending from this ring, and the hydrochloride group would likely be attached to the nitrogen atom of the ethylamine group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The cyclopentylidene group might participate in reactions involving the double bond, the fluorine atom in the fluoro-ethylamine group could be involved in nucleophilic substitution reactions, and the amine group could engage in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .科学的研究の応用
Synthesis and Chemical Structure
- The synthesis of related fluorinated compounds, such as 2-(4-fluorophenylsulfonyl) ethylamine, involves processes like substitution, oxidation, hydrazine reaction, and acidification. These compounds, characterized by IR and 1H NMR, highlight the complex nature and the detailed chemical analysis involved in working with such chemicals (Zhang Guang-gui, 2009).
- Studies on similar structures like 2-(2-fluoro-phenyl)-ethylamine have uncovered multiple conformers of the compound, demonstrating the molecular complexity and versatility of these types of chemical structures. The findings were supported by techniques like resonant two-photon ionization (R2PI), ultraviolet-ultraviolet hole burning (UV-UV HB) spectroscopy, and ionization-loss stimulated Raman spectroscopy (ILSRS) (Nitzan Mayorkas et al., 2016).
Applications in Corrosion Inhibition
- Certain novel imidazoline derivatives, like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, have been researched for their corrosion inhibition properties, particularly for mild steel in acidic solutions. The efficacy of these compounds was established through various methods including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests (Ke-gui Zhang et al., 2015).
Analytical and Structural Studies
- The structural identification and analysis of compounds related to 2-fluorodeschloroketamine highlight the intricate analytical techniques such as GC-MS and GC-Q/TOF-MS used in studying these substances. This work provides insights into the chemical precursor's fragmentation pathways, decomposition mechanisms, and even the methods for qualitative analysis after decomposition or destruction (Xuan-Gan Luo et al., 2022).
- The study of racemic and conglomerate salts derived from ligands similar to 1-(4-fluorophenyl)ethylamine reveals the formation of helical structures in crystals, which are analyzed using single crystal X-ray diffraction data. This research not only sheds light on the crystallography of such compounds but also on the intermolecular interactions and stability at varying temperatures (H. Mande et al., 2015).
作用機序
The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if used as a drug, it might interact with biological receptors or enzymes. If used as a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-cyclopentylidene-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTUEDWFRHCSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(CN)F)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
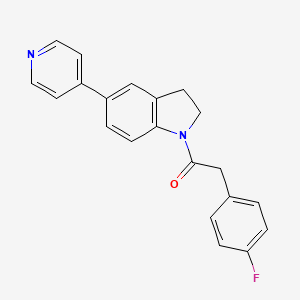

![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)
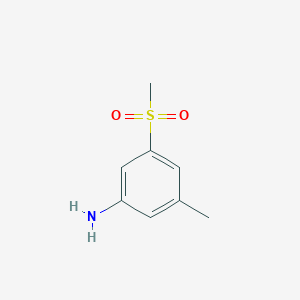
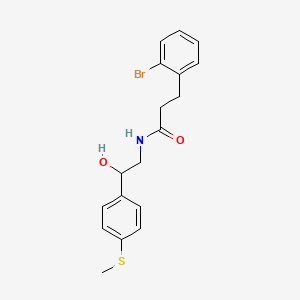

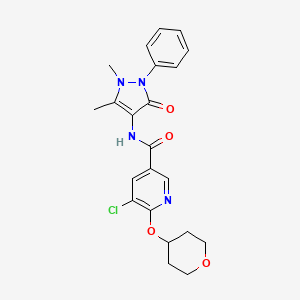
![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)
![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)

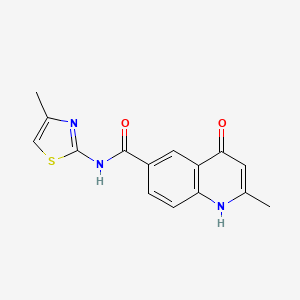
![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)
![8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2625348.png)
